molecular formula C10H15NO3 B14205662 2-Amino-5-[(2-methoxyethoxy)methyl]phenol CAS No. 824933-86-0

2-Amino-5-[(2-methoxyethoxy)methyl]phenol

Cat. No.: B14205662
CAS No.: 824933-86-0
M. Wt: 197.23 g/mol
InChI Key: DNNZZKMFROZQCG-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-methoxyethoxy)methyl]phenol is an organic compound with the molecular formula C10H15NO3. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methoxyethoxy methyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-methoxyethoxy)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylphenol with methoxyethanol under acidic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of methoxyethanol attacks the methyl group on the phenol ring, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or hydrochloric acid are often employed to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-methoxyethoxy)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-[(2-methoxyethoxy)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-[(2-methoxyethoxy)methyl]phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[(2-methoxyethoxy)methyl]phenol is unique due to the presence of both an amino group and a methoxyethoxy methyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

824933-86-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-5-(2-methoxyethoxymethyl)phenol

InChI

InChI=1S/C10H15NO3/c1-13-4-5-14-7-8-2-3-9(11)10(12)6-8/h2-3,6,12H,4-5,7,11H2,1H3

InChI Key

DNNZZKMFROZQCG-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CC(=C(C=C1)N)O

Origin of Product

United States

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